molecular formula C5H3Br2FN2 B12855734 2,4-Dibromo-6-fluoropyridin-3-amine

2,4-Dibromo-6-fluoropyridin-3-amine

Katalognummer: B12855734
Molekulargewicht: 269.90 g/mol
InChI-Schlüssel: ZVXHEQJXISYCAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-6-fluoropyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties. The presence of these halogens makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-fluoropyridin-3-amine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 6-fluoropyridin-3-amine with bromine in acetic acid at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-6-fluoropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and other heterocyclic derivatives. These products have applications in pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-6-fluoropyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-6-fluoropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound can modulate various molecular pathways, leading to therapeutic effects in the treatment of diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloro-6-fluoropyridin-3-amine
  • 2,4-Dibromo-5-fluoropyridin-3-amine
  • 2,4-Dibromo-6-chloropyridin-3-amine

Uniqueness

2,4-Dibromo-6-fluoropyridin-3-amine is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses. The presence of fluorine enhances the compound’s stability and reactivity compared to its chlorinated or non-halogenated analogs .

Eigenschaften

Molekularformel

C5H3Br2FN2

Molekulargewicht

269.90 g/mol

IUPAC-Name

2,4-dibromo-6-fluoropyridin-3-amine

InChI

InChI=1S/C5H3Br2FN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2

InChI-Schlüssel

ZVXHEQJXISYCAS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(N=C1F)Br)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.